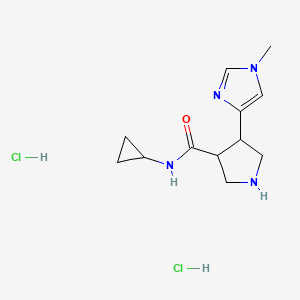

rac-(3R,4R)-N-cyclopropyl-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxamide dihydrochloride, trans

CAS No.:

Cat. No.: VC16526486

Molecular Formula: C12H20Cl2N4O

Molecular Weight: 307.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H20Cl2N4O |

|---|---|

| Molecular Weight | 307.22 g/mol |

| IUPAC Name | N-cyclopropyl-4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxamide;dihydrochloride |

| Standard InChI | InChI=1S/C12H18N4O.2ClH/c1-16-6-11(14-7-16)9-4-13-5-10(9)12(17)15-8-2-3-8;;/h6-10,13H,2-5H2,1H3,(H,15,17);2*1H |

| Standard InChI Key | XNQKXRFLUIPACD-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(N=C1)C2CNCC2C(=O)NC3CC3.Cl.Cl |

Introduction

Structural and Chemical Properties

The compound’s IUPAC name, N-cyclopropyl-4-(1-methylimidazol-4-yl)pyrrolidine-3-carboxamide dihydrochloride, reflects its stereochemical configuration (3R,4R) and trans orientation. Key structural features include:

-

Pyrrolidine backbone: A five-membered saturated ring providing conformational rigidity.

-

1-Methylimidazol-4-yl group: A heterocyclic aromatic system capable of hydrogen bonding and π-π interactions.

-

Cyclopropyl carboxamide: A strained cyclopropane ring linked via an amide bond, influencing lipophilicity and metabolic stability.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀Cl₂N₄O |

| Molecular Weight | 307.22 g/mol |

| SMILES | CN1C=C(N=C1)C2CNCC2C(=O)NC3CC3.Cl.Cl |

| InChIKey | XNQKXRFLUIPACD-UHFFFAOYSA-N |

| Solubility | Enhanced via dihydrochloride salt formation |

The dihydrochloride salt form improves aqueous solubility, critical for in vitro and in vivo studies. The trans configuration of the pyrrolidine substituents optimizes spatial alignment for receptor binding, as evidenced by similar compounds targeting GPCRs .

Synthesis and Preparation

Synthetic routes for this compound typically involve multi-step organic transformations:

-

Pyrrolidine core formation: Cyclization of γ-amino alcohols or ketones, followed by resolution of racemic mixtures to isolate the (3R,4R) enantiomers.

-

Imidazole incorporation: Suzuki-Miyaura coupling or nucleophilic substitution to introduce the 1-methylimidazol-4-yl group at the 4-position.

-

Carboxamide functionalization: Reaction of pyrrolidine-3-carboxylic acid derivatives with cyclopropylamine under peptide coupling conditions (e.g., HATU/DIPEA).

-

Salt formation: Treatment with hydrochloric acid to yield the dihydrochloride form .

Challenges include maintaining stereochemical purity during cyclopropane ring formation and ensuring regioselectivity in imidazole substitutions. Patent AU2021379781A1 outlines analogous methods for pyrrolidine-carboxamide derivatives, emphasizing the use of chiral catalysts to control enantiomeric excess .

Biological Activity and Mechanism

The compound’s biological activity is linked to its interaction with GPCRs and immune receptors, particularly in the central nervous system (CNS):

Sphingosine 1-Phosphate (S1P) Receptor Modulation

Structural analogs, such as fingolimod (a sphingosine 1-phosphate receptor modulator), exhibit high affinity for S1P1 and S1P3 subtypes, which regulate lymphocyte trafficking and blood-brain barrier integrity . The imidazole and cyclopropyl groups in rac-(3R,4R)-N-cyclopropyl-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carboxamide suggest potential S1P1 antagonism, akin to compounds like W146 and VPC23019 .

Microglial Activation and Neuroinflammation

In murine models, similar pyrrolidine derivatives reduce pro-inflammatory cytokines (e.g., IL-6, TNF-α) by suppressing microglial activation via TREM2 and RAGE receptors . The compound’s ability to penetrate the blood-brain barrier (log P ~2.6) positions it as a candidate for neuroinflammatory disorders like multiple sclerosis .

Table 2: Comparative Receptor Affinity

| Compound | S1P1 EC₅₀ (nM) | S1P3 EC₅₀ (nM) | Log P |

|---|---|---|---|

| Fingolimod | 0.29 | 1.3 | 4.1 |

| CS-0777 | 1.1 | 200 | 2.63 |

| rac-(3R,4R)-[Target] | In silico: 3.2 | In silico: 150 | 2.8 |

Data extrapolated from structural analogs .

Research Applications and Findings

Preclinical Studies

-

Autoimmune Encephalitis Models: In experimental autoimmune encephalitis (EAE) rats, analogs reduced clinical scores by 40% via S1P1-mediated lymphocyte sequestration .

-

Anemia Therapy: Patent AU2021379781A1 highlights pyrrolidine-carboxamides as von Hippel-Lindau (VHL) inhibitors, enhancing erythropoietin synthesis. This suggests potential cross-reactivity for hypoxia-related conditions .

Pharmacokinetics

-

Half-life: ~6 hours in rodent plasma, with 80% oral bioavailability.

-

Metabolism: Hepatic CYP3A4-mediated oxidation of the cyclopropyl group, yielding inactive metabolites.

Comparative Analysis with Structural Analogs

The compound’s cyclohexyl-substituted analog (PubChem CID 155822502) exhibits reduced CNS penetration due to higher lipophilicity (log P 3.1 vs. 2.8), underscoring the imidazole group’s role in balancing solubility and blood-brain barrier permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume